molecular formula C7H10N4O2 B8324793 2-(6-Methoxypyridin-3-yl)-hydrazinecarboxamide

2-(6-Methoxypyridin-3-yl)-hydrazinecarboxamide

Cat. No. B8324793
M. Wt: 182.18 g/mol
InChI Key: RQIFVXBUTLDCDF-UHFFFAOYSA-N
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Patent
US06927230B2

Procedure details

Potassium cyanate (8.41 g, 104 mmol) was added to a solution of 5-hydrazino-2-methoxypyridine dihydrochloride (20 g, 94.3 mmol) in water (200 mL). The mixture was stirred for 2 hour and adjusted pH to 7. The solvent was removed under reduced pressure and obtained crude powder to give 2-(6-methoxypyridin-3-yl)hydrazinecarboxamide. (25.4 g, 148% yield).
Name
Potassium cyanate
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].Cl.Cl.[NH:7]([C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[N:13][CH:14]=1)[NH2:8]>O>[CH3:16][O:15][C:12]1[N:13]=[CH:14][C:9]([NH:7][NH:8][C:2]([NH2:3])=[O:1])=[CH:10][CH:11]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Potassium cyanate
Quantity
8.41 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
20 g
Type
reactant
Smiles
Cl.Cl.N(N)C=1C=CC(=NC1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtained crude powder

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)NNC(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 148%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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